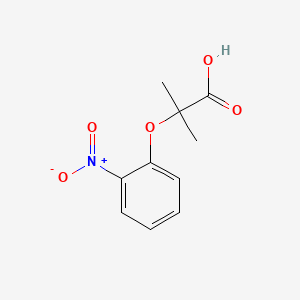

2-Methyl-2-(2-nitrophenoxy)propanoic acid

Description

BenchChem offers high-quality 2-Methyl-2-(2-nitrophenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(2-nitrophenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPMYXAEDVOABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146984 | |

| Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10514-62-2 | |

| Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-2-(2-nitrophenoxy)propanoic acid chemical structure

An In-depth Technical Guide to the Chemical Structure of 2-Methyl-2-(2-nitrophenoxy)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. As a derivative of phenoxypropanoic acid, it shares structural motifs with the fibrate class of antidyslipidemic drugs. This document delineates a robust synthetic pathway, offers a detailed elucidation of its chemical structure through predicted spectroscopic signatures and likely supramolecular arrangement, and discusses its potential therapeutic relevance. The content is structured to provide not just procedural steps but also the underlying scientific rationale, catering to an audience of experienced researchers and scientists.

Introduction and Significance

2-Methyl-2-(2-nitrophenoxy)propanoic acid belongs to the family of aryloxyalkanoic acids. Its core structure, featuring a phenoxy group linked to a propanoic acid moiety, is a well-established pharmacophore. Specifically, it is an analogue of compounds like clofibrate and fenofibrate, which are used clinically to manage dyslipidemia—abnormal levels of lipids in the blood. The related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antidyslipidemic activity, suggesting that this class of molecules may exert its effects through mechanisms common to fibrates, such as the activation of peroxisome proliferator-activated receptors (PPARs).[1][2]

This guide aims to provide a detailed technical overview of the ortho-nitro substituted isomer, focusing on its synthesis from accessible precursors and a thorough examination of its structural characteristics. Understanding these foundational aspects is critical for its potential development as a research tool or therapeutic agent.

Synthesis and Mechanistic Rationale

The synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid is most effectively achieved via a two-step sequence: a Williamson ether synthesis to construct the core aryloxyalkanoic ester, followed by saponification to yield the final carboxylic acid. This pathway is logical, high-yielding, and relies on well-understood reaction mechanisms.

Step 1: Williamson Ether Synthesis of Ethyl 2-Methyl-2-(2-nitrophenoxy)propanoate

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[5][6]

Causality of Experimental Design:

-

Choice of Nucleophile and Electrophile: The synthesis involves the reaction of a 2-nitrophenoxide ion with an alkyl halide. For a successful SN2 reaction, the alkyl halide must be unhindered at the reaction center.[6] Therefore, the strategy involves deprotonating 2-nitrophenol to form the nucleophilic phenoxide, which then attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropionate. The alternative—using a 2-nitrophenyl halide and the alkoxide of ethyl 2-hydroxyisobutyrate—is not feasible for a standard SN2 reaction due to the inertness of aryl halides to nucleophilic substitution without specific activation.

-

Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic 2-nitrophenol. An aprotic polar solvent such as dimethylformamide (DMF) or acetone is ideal as it solvates the cation (K⁺) without interfering with the nucleophilicity of the phenoxide, thus accelerating the SN2 reaction.

Caption: A two-step workflow for the synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

-

To a stirred solution of 2-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 2-nitrophenoxide salt.

-

Add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography.

Step 2: Saponification to 2-Methyl-2-(2-nitrophenoxy)propanoic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard base-catalyzed hydrolysis (saponification).[7]

Experimental Protocol: Ester Hydrolysis

-

Dissolve the crude ethyl 2-methyl-2-(2-nitrophenoxy)propanoate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).[7]

-

Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.[7]

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N hydrochloric acid, which will precipitate the carboxylic acid product.[7]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Comprehensive Structural Elucidation

Core Chemical Structure and Physicochemical Properties

The molecule's structure is defined by a 2-nitrophenoxy group attached via an ether oxygen to the quaternary C2 carbon of a 2-methylpropanoic acid backbone.

Caption: Highlighting the key functional groups of the molecule.

| Property | Value | Source |

| IUPAC Name | 2-Methyl-2-(2-nitrophenoxy)propanoic acid | - |

| Molecular Formula | C₁₀H₁₁NO₅ | [1] |

| Molecular Weight | 225.20 g/mol | [1] |

| CAS Number | Not assigned (distinct from isomers) | - |

Predicted Spectroscopic Signature Analysis

While experimental data requires acquisition, the structure allows for a robust prediction of its key spectroscopic features. This predictive analysis is a crucial step in verifying the identity of the synthesized compound.

| Technique | Predicted Signature | Structural Assignment |

| ¹H NMR | ~10-12 ppm (s, broad, 1H) | Carboxylic Acid (-H OOC) |

| ~7.0-8.0 ppm (m, 4H) | Aromatic Protons (-C₆H ₄-) | |

| ~1.6 ppm (s, 6H) | Two equivalent Methyl groups (-C(CH ₃)₂) | |

| ¹³C NMR | ~175-180 ppm | Carboxylic Carbon (-C OOH) |

| ~120-155 ppm (6 signals) | Aromatic Carbons (C -O, C -NO₂, 4x C -H) | |

| ~80-85 ppm | Quaternary Carbon (-O-C (CH₃)₂) | |

| ~25 ppm | Methyl Carbons (-C(C H₃)₂) | |

| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1700-1725 | C=O stretch (Carboxylic acid) | |

| ~1520 & ~1340 | N-O asymmetric & symmetric stretches (Nitro group) | |

| ~1250 | C-O-C stretch (Aryl ether) |

Supramolecular Architecture: Hydrogen-Bonded Dimers

In the solid state, carboxylic acids commonly form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups.[1][2] This strong, non-covalent interaction significantly influences the material's physical properties, such as elevating its melting point and affecting its solubility profile. The crystal structure of the related 4-nitro isomer confirms this dimeric arrangement.[1][8] It is highly probable that 2-Methyl-2-(2-nitrophenoxy)propanoic acid adopts a similar supramolecular structure.

Caption: Formation of a centrosymmetric dimer via hydrogen bonds.

Potential Applications in Drug Discovery

The structural similarity of 2-Methyl-2-(2-nitrophenoxy)propanoic acid to fibrates provides a strong rationale for its investigation as a modulator of lipid metabolism. Fibrates are known to lower plasma triglycerides and, in some cases, low-density lipoprotein (LDL) cholesterol, while raising high-density lipoprotein (HDL) cholesterol.[1] These effects are primarily mediated by the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.

Therefore, this compound can be considered a candidate for:

-

Screening for PPARα/δ/γ Agonism: To determine its activity and selectivity profile as a nuclear receptor agonist.

-

Lead Compound for Optimization: The nitro group and the substitution pattern offer handles for medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Tool Compound: For studying the structure-activity relationships (SAR) within the fibrate class of molecules.

Conclusion

2-Methyl-2-(2-nitrophenoxy)propanoic acid is a structurally interesting molecule with a clear and accessible synthetic route. Its architecture, characterized by an ortho-nitrophenoxy ether linked to a gem-dimethylpropanoic acid core, is readily verifiable using standard spectroscopic techniques. The high probability of forming stable hydrogen-bonded dimers in the solid state is a key feature of its material science profile. Most significantly, its classification as a fibrate analogue positions it as a valuable compound for further research in the field of metabolic disorders and drug discovery.

References

-

PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Lüdeke, S., et al. (2021). Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. Biomacromolecules. ACS Publications. Retrieved January 28, 2026, from [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. PubMed. Retrieved January 28, 2026, from [Link]

-

U.S. EPA. (n.d.). Propanoic acid, 2-methyl-, 2-phenylpropyl ester. Substance Registry Services. Retrieved January 28, 2026, from [Link]

- Google Patents. (1997). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.

-

PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives.

-

Doubtnut. (2020). A racemic mixture of 2- Chloropropanoic acid is treated with excess of (+)-2- Butanol. YouTube. Retrieved January 28, 2026, from [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Retrieved January 28, 2026, from [Link]

-

SciSpace. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved January 28, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved January 28, 2026, from [Link]

-

IUCr Journals. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). 3-(2-Formylphenoxy)propanoic acid. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved January 28, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved January 28, 2026, from [Link]

-

Pearson. (2024). Two different Williamson ether syntheses can be used to make the.... Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloropropionic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 28, 2026, from [Link]

Sources

- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3 [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid. This compound holds significance as a potential building block in medicinal chemistry and materials science. The described methodology is grounded in the well-established Williamson ether synthesis, followed by ester hydrolysis. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and discuss critical process parameters and potential challenges. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

2-Methyl-2-(2-nitrophenoxy)propanoic acid belongs to the class of aryloxyalkanoic acids, a scaffold found in various biologically active molecules. The isomeric 4-nitro analogue, for instance, has been investigated for its antidyslipidemic activity.[1][2][3] The strategic placement of the nitro group at the ortho position in the target molecule introduces unique electronic and steric features that can be exploited for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide aims to provide a clear and reproducible synthetic route to this compound, empowering researchers to access this molecule for their scientific endeavors.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid can be logically approached through a two-step sequence. The core of this strategy is the formation of the ether linkage, for which the Williamson ether synthesis is a classic and highly effective method.[4][5][6] This is followed by the hydrolysis of an ester protecting group to unveil the desired carboxylic acid.

Our retrosynthetic analysis points to two primary starting materials: a nucleophilic phenoxide and an electrophilic alkyl halide. Specifically, we will utilize 2-nitrophenol and an ester of 2-bromo-2-methylpropanoic acid. The ester group serves as a protecting group for the carboxylic acid, preventing its interference with the base-mediated ether synthesis.

Mechanistic Insights

The synthesis proceeds through two key reaction mechanisms:

-

Step 1: Williamson Ether Synthesis (SN2 Reaction): This step involves the deprotonation of 2-nitrophenol by a suitable base to form the more nucleophilic 2-nitrophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromo-2-methylpropionate in a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The bromide ion serves as the leaving group, resulting in the formation of ethyl 2-methyl-2-(2-nitrophenoxy)propanoate. The choice of a polar aprotic solvent is crucial to solvate the cation of the base without hindering the nucleophilicity of the phenoxide.

-

Step 2: Ester Hydrolysis: The ethyl ester is then hydrolyzed under basic conditions. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation during acidic workup yields the final product, 2-Methyl-2-(2-nitrophenoxy)propanoic acid.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | ≥98% | Sigma-Aldrich |

| Ethyl 2-bromo-2-methylpropionate | C₆H₁₁BrO₂ | 195.05 | ≥98% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 60% | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |

| Lithium Hydroxide (monohydrate) | LiOH·H₂O | 41.96 | ≥98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99% | Sigma-Aldrich |

| Methanol (MeOH) | CH₄O | 32.04 | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Sigma-Aldrich |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich |

Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-Methyl-2-(2-nitrophenoxy)propanoate

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-nitrophenol (10.0 g, 71.9 mmol).

-

Add anhydrous dimethylformamide (DMF, 100 mL) to the flask and stir until the 2-nitrophenol is fully dissolved.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 3.16 g, 79.1 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium 2-nitrophenoxide will result in a color change.

-

Add ethyl 2-bromo-2-methylpropionate (15.5 g, 79.1 mmol) dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-2-(2-nitrophenoxy)propanoate.

Step 2: Synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid

-

Dissolve the crude ethyl 2-methyl-2-(2-nitrophenoxy)propanoate in a mixture of THF (90 mL), methanol (60 mL), and water (30 mL).

-

To this solution, add lithium hydroxide monohydrate (6.03 g, 143.8 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the hydrolysis by TLC.

-

After completion, remove the organic solvents under reduced pressure.

-

Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 2-Methyl-2-(2-nitrophenoxy)propanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualization of the Synthetic Workflow

Sources

An In-Depth Technical Guide to the Photolysis of 2-Methyl-2-(2-nitrophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the photolytic mechanism of 2-Methyl-2-(2-nitrophenoxy)propanoic acid, a photolabile protecting group (PPG) of significant interest in controlled release applications. We will delve into the core photochemical principles, dissect the reaction mechanism, provide actionable experimental protocols for its characterization, and discuss the implications of its specific molecular structure on its performance.

Introduction: The Power of Light-Mediated Release

The precise spatial and temporal control over the release of bioactive molecules is a cornerstone of modern drug delivery, diagnostics, and fundamental biological research.[1] Photolabile protecting groups, or "caged compounds," offer an elegant solution, enabling the masking of a molecule's activity until its release is triggered by a pulse of light.[2] Among the various classes of PPGs, the 2-nitrobenzyl scaffold has emerged as a workhorse due to its synthetic accessibility and robust photochemical properties.[3] This guide focuses on a specific derivative, 2-Methyl-2-(2-nitrophenoxy)propanoic acid, which incorporates a key structural modification—gem-dimethyl substitution at the benzylic position—that significantly influences its photolytic behavior.

The Core Mechanism: A Step-by-Step Uncaging Cascade

The photolysis of 2-nitrobenzyl esters, including 2-Methyl-2-(2-nitrophenoxy)propanoic acid, proceeds through a well-established intramolecular rearrangement cascade upon absorption of UV light. The process can be broken down into the following key steps:

-

Photoexcitation: The process begins with the absorption of a photon by the 2-nitrophenyl chromophore, typically in the UV-A region (around 300-365 nm), promoting the molecule to an excited singlet state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon. In the case of 2-Methyl-2-(2-nitrophenoxy)propanoic acid, this hydrogen is abstracted from one of the methyl groups. This rapid intramolecular hydrogen transfer leads to the formation of a transient species known as an aci-nitro intermediate. This intermediate is characterized by a quinonoid structure and a nitronic acid moiety.[3]

-

Rearrangement and Cyclization: The aci-nitro intermediate is unstable and undergoes a series of electronic and structural rearrangements. It is proposed to cyclize to form a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.

-

Release of the Carboxylic Acid: This cyclic intermediate is also transient and rapidly fragments, leading to the release of the protected carboxylic acid (in this case, 2-Methylpropanoic acid is conceptually released from the core structure, though the actual released molecule is the propanoic acid itself) and the formation of a 2-nitrosobenzaldehyde derivative as the photoproduct.[4]

The overall reaction results in the "uncaging" of the propanoic acid with high efficiency.

Visualizing the Photolysis Pathway

Sources

The Enduring Legacy of the o-Nitrobenzyl Group: A Technical Guide to a Cornerstone of Photolabile Chemistry

For researchers, synthetic chemists, and professionals in drug development, the ability to precisely control chemical reactions in space and time is paramount. Photolabile protecting groups (PPGs), molecular "cages" that can be opened with light, offer an unparalleled level of control, enabling the targeted release of active molecules. Among these, the ortho-nitrobenzyl (o-NB) group stands as a foundational and remarkably versatile tool. This in-depth guide provides a technical exploration of the history, mechanism, evolution, and practical application of o-nitrobenzyl photolabile protecting groups, offering field-proven insights for both novice and experienced scientists.

A Historical Perspective: The Dawn of Photocontrol

The concept of using light to remove a protecting group was first demonstrated in 1962 by Barltrop and Schofield, who used UV light to cleave N-benzylglycine, releasing the free amino acid.[1] This seminal work laid the groundwork for the development of a wide array of PPGs. The o-nitrobenzyl group, in particular, emerged as one of the most robust and widely adopted scaffolds. Its utility was significantly advanced in the 1970s through the work of Kaplan and Epstein, who applied it to biological systems, introducing the term "caged" to describe molecules masked by a photolabile moiety.[2] Early applications in peptide and oligonucleotide synthesis showcased the potential of o-nitrobenzyl groups for intricate, multi-step syntheses where traditional deprotection methods might lack the required selectivity.[3][4]

The core appeal of the o-nitrobenzyl group lies in its ability to protect a wide variety of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[4][5] This versatility, coupled with its straightforward introduction and reliable photolytic cleavage, has cemented its place in the synthetic chemist's toolbox for over half a century.[3][6]

The Mechanism of Photocleavage: A Norrish Type II Rearrangement

The photochemical release of a substrate from an o-nitrobenzyl protecting group proceeds through a well-established intramolecular rearrangement, classified as a Norrish Type II reaction.[1] Understanding this mechanism is crucial for optimizing cleavage conditions and troubleshooting potential side reactions.

The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. This step forms a transient species known as an aci-nitro intermediate.[1][5] This intermediate is unstable and rapidly rearranges to release the protected substrate and form an o-nitrosobenzaldehyde byproduct.[1]

The rate of decay of the aci-nitro intermediate can vary depending on pH and solvent conditions, typically in the range of 10² to 10⁴ s⁻¹.[1] The entire process, from photoexcitation to substrate release, occurs on a timescale that allows for the study of rapid biological processes.

Figure 1: The photocleavage mechanism of o-nitrobenzyl protecting groups.

Evolution and Diversification: Tailoring the Chromophore for Modern Applications

While the original o-nitrobenzyl group remains a workhorse, its application in sensitive biological systems highlighted some limitations, primarily the need for UV light, which can be damaging to cells, and a relatively low quantum yield in some cases. This spurred the development of second-generation o-nitrobenzyl derivatives with improved photophysical properties.

Enhancing Quantum Yield and Reaction Rate

One of the earliest and most effective strategies to improve the efficiency of photocleavage was the introduction of substituents at the benzylic carbon. For instance, adding a methyl group to the benzylic position can significantly increase the quantum yield and the rate of release.[7] Another successful approach has been the addition of a second nitro group at the 6-position of the aromatic ring. The resulting 2,6-dinitrobenzyl protecting group exhibits a notable increase in reaction yield, which is attributed to an increased probability of forming the crucial aci-nitro intermediate.[1]

Red-Shifting the Absorption Spectrum

A major focus of modern PPG development has been to shift the absorption maximum (λmax) to longer wavelengths (red-shifting) to enable the use of less energetic and more penetrating light. This is particularly important for in vivo applications and for achieving orthogonal deprotection in the presence of other photosensitive molecules. The addition of electron-donating groups, such as methoxy groups, to the aromatic ring has proven effective in red-shifting the absorption spectrum.[8] For example, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used derivative with an absorption maximum shifted towards the near-UV.[9] Further extending the π-conjugation of the aromatic system has also been explored to push the absorption into the visible light range.[10]

Two-Photon Absorption

The advent of two-photon excitation (TPE) has revolutionized the use of PPGs in biological research, allowing for unprecedented three-dimensional spatial control of substrate release. TPE involves the simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same electronic transition as a single high-energy photon. This approach minimizes photodamage to surrounding tissues and allows for deeper tissue penetration. The development of o-nitrobenzyl derivatives with large two-photon absorption cross-sections has been an active area of research, with modifications such as the introduction of dialkylamino-biphenyl moieties leading to significant enhancements in TPE efficiency.[10]

| Derivative | λmax (nm) | Quantum Yield (Φ) | Key Features & Rationale |

| o-Nitrobenzyl (o-NB) | ~280-320 | Low to moderate | The original scaffold; requires UV light. |

| α-Methyl-o-nitrobenzyl | Similar to o-NB | Increased | Substitution at the benzylic position enhances cleavage efficiency. |

| 2,6-Dinitrobenzyl | Similar to o-NB | Increased | A second nitro group increases the probability of forming the reactive intermediate. |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-360 | Moderate | Methoxy groups red-shift the absorption, allowing for use of less damaging near-UV light. |

| Conjugated o-Nitrobenzyl Derivatives | >400 | Variable | Extended π-systems shift absorption into the visible range for specific applications. |

| Dialkylamino-biphenyl o-NB Derivatives | ~400 (for TPE at ~800 nm) | High TPA cross-section | Designed for efficient two-photon uncaging with deep tissue penetration. |

Table 1: Comparison of key photophysical properties of selected o-nitrobenzyl derivatives. Data compiled from various sources.[1][5][10]

Experimental Protocols: A Practical Guide

The successful implementation of o-nitrobenzyl protecting groups relies on robust and reproducible experimental procedures for both the protection of the substrate and its subsequent photolytic deprotection.

General Protocol for the Protection of Functional Groups

The choice of the o-nitrobenzylating agent depends on the functional group to be protected. o-Nitrobenzyl bromide is a common choice for alcohols and carboxylic acids, while o-nitrobenzyl chloroformate is often used for amines.

Workflow for Protection:

Figure 2: Generalized workflow for the protection of functional groups with o-nitrobenzyl.

Step-by-Step Methodology for Alcohol Protection (Example):

-

Dissolve the alcohol in a suitable aprotic solvent (e.g., DMF, acetone).

-

Add a mild base , such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the alcohol. The choice of base and its stoichiometry should be optimized for the specific substrate.

-

Add o-nitrobenzyl bromide to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure o-nitrobenzyl protected alcohol.

Self-Validation: The success of the protection reaction can be confirmed by NMR spectroscopy (disappearance of the alcohol proton signal and appearance of the characteristic benzylic and aromatic signals of the o-nitrobenzyl group) and mass spectrometry.

General Protocol for Photolytic Deprotection

The photolytic cleavage of the o-nitrobenzyl group is typically a clean and high-yielding reaction when performed under appropriate conditions.

Workflow for Deprotection:

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.made-in-china.com [m.made-in-china.com]

- 7. research.rug.nl [research.rug.nl]

- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding Quantum Yield in Photolabile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Photon and the Molecule—Quantifying Photolability

In the realm of drug development and photochemical research, the interaction of light with matter is a fundamental process that can be both a powerful tool and a significant liability. Photolabile compounds, molecules susceptible to chemical transformation upon absorbing light, are at the heart of this duality. Their behavior is pivotal in fields ranging from photodynamic therapy and targeted drug release to understanding the mechanisms of drug-induced photosensitivity.[1] The efficiency of any photochemical process is quantified by a critical parameter: the quantum yield (Φ) .

The quantum yield for a photochemical reaction is defined as the number of specific events (e.g., molecules degraded, bonds broken, or products formed) that occur for each photon absorbed by the system.[2][3][4] It is a direct measure of the probability that the energy from an absorbed photon will be channeled into a productive chemical change rather than being dissipated through other non-reactive pathways like heat or fluorescence.[5][6]

For professionals in drug development, a thorough understanding of quantum yield is not merely academic. It is a cornerstone of photosafety assessment, enabling the quantitative evaluation of a drug candidate's potential to cause phototoxic reactions.[1] Furthermore, for light-activated drugs or photoremovable protecting groups, a high quantum yield is essential for therapeutic efficacy and practical application.[7]

This guide provides a comprehensive exploration of the quantum yield of photolabile compounds. We will delve into the theoretical underpinnings, present a rigorous, field-proven methodology for its experimental determination, discuss the critical factors that influence this parameter, and contextualize its importance in pharmaceutical research.

Part 1: The Theoretical Framework of Quantum Yield

Upon absorbing a photon, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this transient, high-energy state, the molecule faces several competing decay pathways to return to a more stable configuration. The quantum yield is the ultimate arbiter of which path dominates.

The overall quantum yield is the sum of the quantum yields of all possible de-excitation processes, which must equal 1.[6] These processes include:

-

Fluorescence (Φf): Radiative decay from S₁ back to S₀, emitting a photon.[2]

-

Internal Conversion (ΦIC): Non-radiative decay to a lower electronic state of the same multiplicity (e.g., S₁ → S₀), dissipating energy as heat.[5][6]

-

Intersystem Crossing (ΦISC): Non-radiative transition to a triplet state (T₁).[5][6] From the triplet state, the molecule can undergo phosphorescence or further chemical reactions.

-

Photochemical Reaction (Φr): The excited state (either S₁ or T₁) undergoes a chemical transformation, such as bond cleavage, isomerization, or reaction with another molecule. This is the quantum yield of interest for photolabile compounds.

The photochemical quantum yield (Φr) is mathematically expressed as:

Φr = (Number of molecules reacted) / (Number of photons absorbed) [2]

A value of Φr close to 1 indicates a highly efficient photochemical process where nearly every absorbed photon leads to a chemical reaction. Conversely, a low Φr signifies that most of the absorbed energy is lost to competing photophysical processes.[8] In some cases, such as photo-induced chain reactions, the quantum yield can exceed 1, as a single photon absorption initiates a cascade of multiple reactions.[2]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Fate of an excited molecule after photon absorption.

Part 2: Experimental Determination of Quantum Yield—A Self-Validating Protocol

The accurate determination of a compound's photochemical quantum yield is a non-trivial experimental task. It requires two key measurements: the rate of the photochemical event (e.g., disappearance of the reactant) and the absolute number of photons being absorbed by the sample, known as the photon flux.

While methods like integrating spheres can measure photon flux directly, the most common and accessible approach is a relative method using chemical actinometry.[9][10] A chemical actinometer is a compound with a precisely known and well-documented quantum yield (Φact) that can be reliably used to calibrate a light source.[10][11] The ferrioxalate actinometer is the gold standard for many applications due to its broad absorption range and high sensitivity.[11][12]

The Principle of Comparative Actinometry

The core logic is to irradiate the actinometer and the sample of interest under identical conditions (geometry, light source, wavelength). By measuring the amount of photochemical change in the actinometer, one can calculate the photon flux (I₀) of the light source. This calibrated photon flux is then used to determine the quantum yield of the sample compound (Φsample).

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Workflow for quantum yield determination via actinometry.

Detailed Step-by-Step Experimental Protocol

This protocol describes the determination of the quantum yield of a photolabile compound using potassium ferrioxalate actinometry.

Trustworthiness through Self-Validation: The integrity of this protocol relies on maintaining identical irradiation conditions between the actinometer and the sample. The use of a stable, well-characterized light source and consistent sample geometry are paramount. The protocol's validity is reinforced by ensuring that the extent of reaction for both actinometer and sample remains low (typically <10% conversion) to avoid inner filter effects, where the photoproducts absorb incident light and interfere with the measurement.[11]

Materials:

-

Potassium ferrioxalate [K₃Fe(C₂O₄)₃·3H₂O]

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline solution (0.2% w/v in water)[11]

-

Sodium acetate buffer

-

Photoreactor with a monochromatic or narrow-band light source (e.g., LED or laser)[13]

-

Quartz cuvettes or reaction vessels

-

UV-Vis Spectrophotometer

-

Analytical method for the sample compound (e.g., HPLC, GC-MS, or NMR)

Protocol:

Part A: Photon Flux Determination (Actinometry)

-

Preparation of Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. Expertise & Experience: This must be done in a darkroom or under red light, as the solution is highly light-sensitive.[12] Prepare fresh before use.

-

Irradiation: Pipette a precise volume of the actinometer solution into the quartz reaction vessel. Place it in the photoreactor and irradiate for a carefully measured time interval (e.g., 60 seconds). The time should be sufficient to produce a measurable amount of Fe²⁺ but short enough to keep conversion below 10%.

-

Development: After irradiation, immediately transfer a known aliquot of the irradiated solution to a volumetric flask containing the 1,10-phenanthroline solution and sodium acetate buffer. Dilute to the mark with distilled water. Causality: The buffer raises the pH to facilitate the complexation of Fe²⁺ with 1,10-phenanthroline, forming a stable, intensely red-colored complex.

-

Measurement: Allow the color to develop in the dark for at least 30 minutes.[14] Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.

-

Quantification: Determine the concentration of Fe²⁺ formed using a pre-established calibration curve.

-

Calculation of Photon Flux (I₀):

-

Moles of Fe²⁺ formed = Concentration (mol/L) × Volume (L)

-

Photon Flux (I₀) in einsteins/s = (moles of Fe²⁺ formed) / (Φact × time (s) × f)

-

Φact is the known quantum yield of the actinometer at the irradiation wavelength (see table below).

-

'f' is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10-A, where A is the absorbance of the actinometer solution at the irradiation wavelength. For optically dense solutions (A > 2), 'f' can be assumed to be 1.

-

-

Part B: Sample Irradiation and Analysis

-

Preparation of Sample: Prepare a solution of the photolabile compound of interest in a suitable, transparent solvent. The concentration should be chosen to have a similar absorbance at the irradiation wavelength as the actinometer, if possible, to ensure similar light absorption profiles.

-

Irradiation: Using the exact same experimental setup (cuvette, position, light source, temperature), irradiate the sample solution for a known period.

-

Analysis: Analyze the irradiated sample using a validated analytical method (e.g., HPLC) to determine the decrease in the concentration of the starting material or the increase in the concentration of a specific photoproduct.

-

Calculation of Moles Reacted:

-

Moles reacted = (Initial Concentration - Final Concentration) × Volume

-

Part C: Calculation of Sample Quantum Yield (Φsample)

-

Calculation:

-

Φsample = (moles of sample reacted) / (I₀ × time (s) × fsample)

-

I₀ is the photon flux determined in Part A.

-

fsample is the fraction of light absorbed by the sample solution (fsample = 1 - 10-A_sample).

-

-

Data Presentation: Reference Quantum Yields for Ferrioxalate Actinometer

| Wavelength (nm) | Φact (moles of Fe²⁺ / einstein) |

| 254 | 1.25 |

| 313 | 1.24 |

| 366 | 1.21 |

| 405 | 1.14 |

| 436 | 1.01 |

| 510 | 0.15 |

| Data sourced from authoritative photochemical handbooks.[11] |

Part 3: Critical Factors Influencing Quantum Yield

The quantum yield of a photolabile compound is not an immutable constant. It is highly sensitive to a range of experimental and environmental variables.[2] Controlling these factors is essential for obtaining reproducible and meaningful data.

-

Wavelength of Irradiation: The energy of the absorbed photon can influence which excited state is populated and which reaction pathways are accessible. Therefore, quantum yield is often wavelength-dependent.[2][15]

-

Solvent: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can stabilize or destabilize the excited state, altering the rates of radiative and non-radiative decay pathways and, consequently, the quantum yield.[2]

-

Temperature: Temperature can affect the rates of non-radiative decay processes and the viscosity of the medium, which can influence reactions that are diffusion-controlled.[8]

-

Presence of Oxygen and Quenchers: Molecular oxygen is a notorious quencher of excited triplet states, which can significantly reduce the quantum yield of reactions proceeding through a triplet intermediate. Other quenching species can also deactivate excited states through energy or electron transfer.[8][15]

-

Concentration: At high concentrations, self-quenching or aggregation can occur, providing additional non-radiative decay pathways that lower the quantum yield.[5]

-

Molecular Structure: The intrinsic properties of the molecule, including the nature of the chromophore, the presence of electron-donating or -withdrawing groups, and conformational flexibility, play a dominant role in determining the quantum yield.[7][15]

Part 4: Applications and Significance in Drug Development

The determination of quantum yield is a critical step in the development and safety assessment of many pharmaceutical compounds.

-

Phototoxicity Assessment: Many drugs contain chromophores that can absorb UVA/visible light. An absorbed photon can lead to the formation of reactive oxygen species (ROS) or direct modification of cellular components, causing phototoxicity.[1] A high quantum yield for a photodegradation pathway that generates reactive species is a major red flag. Regulatory agencies often require photosafety testing, and quantum yield data provides a mechanistic basis for understanding and mitigating these risks.[1]

-

Formulation of Photosensitive Drugs: For drugs that are inherently photolabile, understanding the quantum yield of their degradation helps in designing protective formulations. This can include the use of UV-blocking excipients, opaque packaging, or chemical stabilizers that can quench the excited state of the drug molecule.

-

Photodynamic Therapy (PDT): In PDT, a photosensitizing drug is administered and then activated by light of a specific wavelength at the tumor site. The efficacy of a PDT agent is directly related to its quantum yield for generating cytotoxic species, typically singlet oxygen.

-

Photoremovable Protecting Groups (PPGs): PPGs are used to "cage" a biologically active molecule, rendering it inert until it is released by a pulse of light. The efficiency of this "uncaging" process is determined by the quantum yield.[7] For in vivo applications, a high quantum yield is crucial to minimize the light dose required for activation, thereby reducing potential photodamage to surrounding tissues.[7]

Conclusion

The quantum yield is a fundamental parameter that bridges the gap between the initial absorption of a photon and the ultimate chemical fate of a molecule. For researchers and drug development professionals working with photolabile compounds, it is an indispensable tool for quantifying photochemical efficiency, predicting photosensitivity, and designing effective light-activated therapeutics. The rigorous experimental determination of quantum yield, grounded in a solid theoretical understanding and meticulous control of experimental variables, provides the reliable, quantitative data necessary to make informed decisions in the complex landscape of pharmaceutical development.

References

-

Edinburgh Instruments. (n.d.). What is Quantum Yield? Retrieved from [Link]

-

Wikipedia. (2023). Quantum yield. Retrieved from [Link]

-

Stadler, E., Eibel, A., Fast, D., Freißmuth, H., Holly, C., Wiech, A., Moszner, N., & Gescheidt, G. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Evans, M. (2021). 1.9 Introduction to Quantum Yield. YouTube. Retrieved from [Link]

-

Harrison, T. J., Chen, X., Yasoshima, K., & Bauer, D. (2023). Phototoxicity─Medicinal Chemistry Strategies for Risk Mitigation in Drug Discovery. Journal of Medicinal Chemistry, 66(14), 9345-9362. Retrieved from [Link]

-

HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved from [Link]

-

ResearchGate. (2024). What are the factors that lead to photodegradation in quantum dots? Retrieved from [Link]

-

Technoprocur.cz. (n.d.). Chemical Actinometry. Retrieved from [Link]

-

Oxford Academic. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Retrieved from [Link]

- Various Authors. (2024). An overview of prominent factors influencing the photocatalytic degradation of cationic crystal violet dye employing diverse nanostructured materials.

-

Demas, J. N., Bowman, W. D., Zalewski, E. F., & Velapoldi, R. A. (1981). Determination of the quantum yield of the ferrioxalate actinometer with electrically calibrated radiometers. The Journal of Physical Chemistry, 85(19), 2766–2771. Retrieved from [Link]

-

All About Chemistry. (2023). Quantum Yield. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. Phototoxicity─Medicinal Chemistry Strategies for Risk Mitigation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantum yield - Wikipedia [en.wikipedia.org]

- 3. technoprocur.cz [technoprocur.cz]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 9. edinst.com [edinst.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hepatochem.com [hepatochem.com]

- 13. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 2-Methyl-2-(2-nitrophenoxy)propanoic Acid: From Sourcing to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Tool

2-Methyl-2-(2-nitrophenoxy)propanoic acid, with the CAS Number 126802-52-6, is a specialized chemical compound that holds significant potential in various research and development sectors, particularly in the design of advanced therapeutic systems and probes. Its unique structure, featuring a propanoic acid moiety linked to a nitrophenoxy group, positions it as a valuable building block. While its direct biological activities are not as extensively documented as its 4-nitro isomer, which has been investigated for antidyslipidemic properties, the strategic placement of the nitro group at the ortho position opens up a fascinating and highly relevant field of application: photolabile protecting groups.[1]

This technical guide provides an in-depth exploration of 2-Methyl-2-(2-nitrophenoxy)propanoic acid, covering its commercial availability, a plausible synthetic route, and a detailed examination of its potential application as a photolabile protecting group in drug development and other research areas.

Commercial Availability: Sourcing and Procurement

2-Methyl-2-(2-nitrophenoxy)propanoic acid is available from several specialized chemical suppliers. The lead times and pricing can vary, so it is advisable to contact the vendors directly for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| Biosynth | BFA80252 | Not specified | 100 mg, 1 g |

Note: This information is based on publicly available data and is subject to change. Please verify with the suppliers for current details.

Synthesis Protocol: A Practical Approach

Step 1: Synthesis of Ethyl 2-Methyl-2-(2-nitrophenoxy)propanoate

This initial step involves a Williamson ether synthesis, reacting 2-nitrophenol with ethyl 2-bromo-2-methylpropionate in the presence of a weak base.

-

Reactants:

-

2-Nitrophenol

-

Ethyl 2-bromo-2-methylpropionate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) as solvent

-

-

Procedure:

-

Dissolve 2-nitrophenol and potassium carbonate in acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl 2-bromo-2-methylpropionate dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl ester.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to 2-Methyl-2-(2-nitrophenoxy)propanoic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Reactants:

-

Ethyl 2-Methyl-2-(2-nitrophenoxy)propanoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O) as solvent

-

-

Procedure:

-

Dissolve the purified ethyl ester in the THF/MeOH/H₂O solvent system.

-

Add an aqueous solution of LiOH or NaOH to the mixture.

-

Stir the reaction at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Caption: Proposed two-step synthesis of 2-Methyl-2-(2-nitrophenoxy)propanoic acid.

Core Application: A Photolabile Protecting Group for "Caged" Compounds

The most promising application for 2-Methyl-2-(2-nitrophenoxy)propanoic acid in drug development and biological research is its use as a precursor to a photolabile protecting group (PPG), often referred to as a "caging" group. The ortho-nitrobenzyl moiety is a classic photolabile group that can be cleaved with UV light to release a protected molecule with high spatial and temporal control.[2][3]

The derivative, 2-(2-nitrophenyl)propoxycarbonyl (NPPOC), has been successfully used to protect hydroxyl groups in nucleosides for the synthesis of microarrays.[4] By analogy, 2-Methyl-2-(2-nitrophenoxy)propanoic acid can be used to "cage" a variety of bioactive molecules containing functional groups like alcohols, amines, or phosphates.

Mechanism of Photodeprotection:

Upon irradiation with UV light (typically in the range of 350-365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to a cascade of reactions that ultimately cleaves the bond to the protected molecule, releasing it in its active form.[4]

Caption: Simplified workflow of photocaging and photorelease of a bioactive molecule.

Experimental Protocol: Caging a Generic Alcohol (R-OH)

This protocol outlines a general procedure for using 2-Methyl-2-(2-nitrophenoxy)propanoic acid to cage a molecule containing a hydroxyl group.

-

Step 1: Activation of the Carboxylic Acid

-

Dissolve 2-Methyl-2-(2-nitrophenoxy)propanoic acid in a suitable anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an activator like N-Hydroxysuccinimide (NHS) or 4-Dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for 1-2 hours to form the activated ester.

-

-

Step 2: Coupling with the Alcohol

-

In a separate flask, dissolve the alcohol (R-OH) to be caged in the same anhydrous solvent.

-

Slowly add the solution of the activated ester to the alcohol solution.

-

Stir the reaction mixture at room temperature overnight, or until completion as monitored by TLC.

-

-

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, brine) to remove unreacted starting materials and coupling reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude caged compound by column chromatography.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Methyl-2-(2-nitrophenoxy)propanoic acid is not widely available. However, based on the SDS of related compounds such as propionic acid and other nitrophenyl derivatives, the following precautions should be taken:[5][6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

GHS Hazard Statements for the related 2-Methyl-2-(4-nitrophenyl)propanoic acid: [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

2-Methyl-2-(2-nitrophenoxy)propanoic acid is a commercially available compound with significant, albeit underexplored, potential in the realm of drug development and chemical biology. Its structural similarity to established photolabile protecting groups suggests its primary utility in the synthesis of "caged" compounds, enabling precise spatiotemporal control over the release of bioactive molecules. While further research is needed to fully elucidate its specific biological activities and applications, this guide provides a solid foundation for researchers and scientists to source, synthesize, and utilize this versatile chemical tool in their future endeavors.

References

-

Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]

-

Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

-

PubChem. 2-Methyl-2-(4-nitrophenyl)propanoic acid. [Link]

- Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andree, T., ... & Pfleiderer, W. (1997). Photolabile protecting groups for nucleosides. Tetrahedron, 53(12), 4247-4264.

- Woll, D., Laimgruber, S., Galetskaya, M., Smirnova, J., Pfleiderer, W., & Steiner, U. E. (2007). On the mechanism of intramolecular sensitization of photocleavage of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group. The Journal of Physical Chemistry A, 111(1), 161-169.

- Bühler, S., Giegrich, H., Stengele, K. P., & Pfleiderer, W. (2004). New types of very efficient photolabile protecting groups based upon the [2-(2-nitrophenyl)propoxy] carbonyl (NPPOC) moiety. Helvetica Chimica Acta, 87(3), 620-659.

-

Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]

- Giegrich, H., Eisele-Bühler, S., Hermann, C., Kvasyuk, E., Charubala, R., & Pfleiderer, W. (2002). New photolabile protecting groups. 2. The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group and its application in light-directed synthesis on surfaces. Nucleosides, Nucleotides and Nucleic Acids, 21(1-2), 107-121.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013).

- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.

Sources

- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. 2-Methyl-2-(4-nitrophenyl)propanoic acid | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Two-Photon Uncaging of GABA with 2-Methyl-2-(2-nitrophenoxy)propanoic acid

A Guide for Researchers, Neuroscientists, and Drug Development Professionals

This document provides a detailed guide to the principles and practical application of two-photon uncaging of γ-aminobutyric acid (GABA) using the photolabile compound 2-Methyl-2-(2-nitrophenoxy)propanoic acid (MNP-caged GABA). This technique offers unparalleled spatiotemporal resolution for probing inhibitory circuits in the brain, making it an invaluable tool for understanding synaptic function and developing novel therapeutics.

The Power of Precision: Unveiling Inhibitory Circuits with Two-Photon Uncaging

GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in shaping neuronal communication, preventing hyperexcitability, and orchestrating network oscillations. Traditional methods for studying GABAergic signaling, such as electrical stimulation or bath application of agonists, lack the precision to investigate the function of individual synapses or dendritic compartments.

Two-photon uncaging overcomes these limitations by utilizing the nonlinear absorption of photons to achieve highly localized release of bioactive molecules.[1][2] Unlike single-photon excitation, where light is absorbed throughout the light cone, two-photon excitation is confined to the focal volume of a high-numerical-aperture objective.[1][2] This inherent three-dimensional resolution allows for the precise delivery of GABA to subcellular targets, such as individual dendritic spines or axon terminals, mimicking the physiological release of neurotransmitters.

Key Advantages of Two-Photon Uncaging:

-

Subcellular Resolution: Confine neurotransmitter release to femtoliter volumes, enabling the study of single synapses.

-

Deep Tissue Penetration: Near-infrared light used for two-photon excitation scatters less in biological tissue, allowing for uncaging at greater depths within brain slices or even in vivo.[2]

-

Reduced Phototoxicity: The limited excitation volume minimizes photodamage to surrounding tissue compared to UV light-based single-photon uncaging.[2]

-

Precise Temporal Control: Ultrafast laser pulses provide millisecond-scale control over the timing of GABA release.

MNP-caged GABA: A Tool for Precise GABAergic Interrogation

2-Methyl-2-(2-nitrophenoxy)propanoic acid, a derivative of the 2-nitrophenoxy caging group, provides a photolabile protection for the carboxyl group of GABA. This renders the molecule biologically inactive until it is cleaved by two-photon absorption.

Mechanism of Photolysis

Upon simultaneous absorption of two near-infrared photons, the 2-nitrophenoxy moiety undergoes a photochemical reaction, leading to the release of free GABA and a biologically inert byproduct, 2-nitrosoacetophenone.[3] This rapid and efficient photorelease allows for the generation of localized, transient increases in GABA concentration.

Photolysis Reaction of MNP-caged GABA

Caption: Photolysis of MNP-caged GABA.

Photophysical Properties and Considerations

| Parameter | Description | Estimated Value | Reference |

| Two-Photon Absorption Max (λ₂ₚ) | Optimal wavelength for two-photon excitation. | ~720 nm | [4] |

| **Two-Photon Cross-Section (δ₂) ** | Efficiency of two-photon absorption. | 0.05 - 0.2 GM* | Estimated |

| Quantum Yield (Φu) | Efficiency of photolysis upon photon absorption. | ~0.1 - 0.3 | Estimated |

| Solubility | Maximum concentration in aqueous solutions. | >10 mM | General observation |

| Hydrolytic Stability | Stability in physiological buffer at room temperature. | High | [5] |

*1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Important Consideration: Like many caged compounds, MNI-caged glutamate, a structurally related molecule, has been shown to exhibit antagonistic effects on GABA-A receptors at high concentrations.[4] It is crucial to perform control experiments to ensure that the concentration of MNP-caged GABA used in your experiments does not significantly alter baseline inhibitory synaptic transmission.

Experimental Protocols

This section provides a step-by-step guide for performing two-photon uncaging of MNP-caged GABA in acute brain slices.

Preparation of MNP-caged GABA Stock Solution

-

Reagent: 2-Methyl-2-(2-nitrophenoxy)propanoic acid, caged GABA.

-

Solvent: High-purity dimethyl sulfoxide (DMSO) or a suitable aqueous buffer.

-

Procedure:

-

Prepare a 100 mM stock solution of MNP-caged GABA in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Preparation of Acute Brain Slices

Healthy brain slices are critical for successful uncaging experiments. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal preservation, especially in adult animals.[6][7]

Brain Slice Preparation Workflow

Caption: Workflow for preparing acute brain slices.

Two-Photon Uncaging Setup and Calibration

Equipment:

-

Upright two-photon microscope with a water-immersion objective (e.g., 60x, >1.0 NA).

-

Ti:Sapphire laser tunable to ~720 nm.

-

Pockels cell or acousto-optic modulator (AOM) for precise control of laser power and pulse duration.

-

Electrophysiology rig for patch-clamp recording.

Calibration:

-

Laser Power: Measure the laser power at the objective focal plane. For uncaging, a power range of 5-20 mW is typically sufficient, but this should be empirically determined.

-

Uncaging Parameters: Start with short laser pulses (0.5-2 ms) and gradually increase the duration or power to elicit a physiological response.

-

Spatial Calibration: To determine the spatial resolution of uncaging, record inhibitory postsynaptic currents (IPSCs) while moving the uncaging spot away from the target neuron or dendrite. The response should diminish sharply as the spot is moved.

-

GABA Concentration: The exact concentration of released GABA is difficult to determine directly. It is often calibrated by comparing the uncaging-evoked IPSC amplitude to the response elicited by a known concentration of GABA applied via a puff pipette.[8]

Experimental Procedure

-

Prepare Artificial Cerebrospinal Fluid (aCSF): Prepare fresh aCSF and bubble with 95% O₂/5% CO₂.

-

Add MNP-caged GABA: Dilute the MNP-caged GABA stock solution into the aCSF to a final concentration of 1-5 mM. The optimal concentration should be determined empirically to balance uncaging efficiency with potential off-target effects.

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from the neuron of interest.

-

Position Uncaging Spot: Using the two-photon imaging mode, identify the subcellular target for uncaging (e.g., a dendritic spine, a segment of dendrite, or the soma).

-

Uncaging and Data Acquisition:

-

Deliver a brief laser pulse at the target location.

-

Simultaneously record the electrophysiological response.

-

Vary the uncaging location and parameters to map the spatial distribution of GABA receptors or to investigate the integration of inhibitory inputs.

-

Data Analysis and Interpretation

The primary data from these experiments will be the uncaging-evoked IPSCs (uIPSCs). Key parameters to analyze include:

-

Amplitude: Reflects the local density of functional GABA receptors.

-

Rise Time and Decay Kinetics: Provide information about the properties of the GABA receptors and the clearance of GABA from the synapse.

-

Spatial Profile: Mapping the uIPSC amplitude as a function of the uncaging location reveals the distribution of GABA receptors.

Troubleshooting

| Problem | Possible Cause | Solution |

| No uncaging response | Insufficient laser power or pulse duration. | Increase laser power or pulse duration incrementally. |

| Poor health of the brain slice. | Optimize slice preparation and handling. | |

| Degradation of MNP-caged GABA. | Use fresh stock solutions and protect from light. | |

| Response is too large or non-specific | Laser power is too high, leading to excessive GABA release. | Reduce laser power or pulse duration. |

| Off-target effects of the caged compound. | Perform control experiments with the caged compound in the absence of uncaging. | |

| Photodamage | Excessive laser exposure. | Use the minimum laser power and pulse duration necessary to elicit a response. |

Conclusion

Two-photon uncaging of MNP-caged GABA is a powerful technique for the high-resolution investigation of inhibitory neurotransmission. By providing precise spatiotemporal control over GABA delivery, this method enables researchers to dissect the function of GABAergic circuits with unprecedented detail. Careful experimental design, including proper calibration and control experiments, is essential for obtaining reliable and interpretable results. This technology holds immense promise for advancing our understanding of brain function in both health and disease.

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Canepari, M., Nelson, L., Papageorgiou, G., Corrie, J. E., & Ogden, D. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of neuroscience methods, 112(1), 29-42. [Link]

-

Kantevari, S., Matsuzaki, M., Kanemoto, Y., Kasai, H., & Ellis-Davies, G. C. (2010). Two-color, two-photon uncaging of glutamate and GABA. Nature methods, 7(2), 123-125. [Link]

-

Matsuzaki, M., Hayama, T., Kasai, H., & Ellis-Davies, G. C. (2010). Two-photon uncaging of γ-aminobutyric acid in intact brain tissue. Nature chemical biology, 6(4), 255-257. [Link]

-

Olson, J. P., Amatrudo, J. M., Kantevari, S., & Ellis-Davies, G. C. (2013). Wavelength-selective one-and two-photon uncaging of GABA. ACS chemical neuroscience, 5(1), 35-42. [Link]

-

Palma-Cerda, F., Auger, C., Crawford, D. J., Coulon, P., & Ogden, D. (2012). New caged neurotransmitter analogs selective for glutamate receptor subtypes based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups. Neuropharmacology, 63(4), 624-634. [Link]

-

Rial Verde, E. M., Zayat, L., Etchenique, R., & Yuste, R. (2008). Photorelease of GABA with visible light using an inorganic caging group. Frontiers in neural circuits, 2, 2. [Link]

-

Stein, I. S., Hill, T. C., Oh, W. C., Parajuli, L. K., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Multiphoton Microscopy (pp. 65-89). Humana, New York, NY. [Link]

-

Ting, J. T., Daigle, T. L., Chen, C. C., & Feng, G. (2018). Preparation of acute brain slices using an optimized N-methyl-D-glucamine protective recovery method. JoVE (Journal of Visualized Experiments), (132), e56482. [Link]

-

Wang, S. S., & Yuste, R. (2013). Whole-cell currents induced by puff application of GABA in brain slices. Journal of visualized experiments: JoVE, (78), e50624. [Link]

-

Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. [Link]

-

So, P. T., Dong, C. Y., Masters, B. R., & Berland, K. M. (2000). Two-photon excitation fluorescence microscopy. Annual review of biomedical engineering, 2(1), 399-429. [Link]

-

Zito, K., Scheuss, V., Knott, G., Hill, T., & Svoboda, K. (2009). The number of synapses per neuron and the proportion of asymmetric synapses in the CA1 stratum radiatum of the adult rat hippocampus. Journal of Neuroscience, 29(44), 13883-13891. [Link]

-

G. P. A. Yap, A. L. Rheingold, P. G. Mehta, and R. K. K. Chowdary (2007). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o2261. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11, 2. [Link]

-

Hopt, A., & Bendig, J. (2001). Photorelease of GABA with Visible Light Using an Inorganic Caging Group. Frontiers in Neural Circuits, 2, 2. [Link]

-

Shembekar, N., Pabon, B., & Strassert, C. A. (2011). Combining membrane potential imaging with L-glutamate or GABA photorelease. PloS one, 6(10), e25871. [Link]

-

So, P. T. C. (2001). Two-photon excitation fluorescence microscopy. Encyclopedia of Life Sciences. [Link]

-

Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003). Nonlinear magic: multiphoton microscopy in the biosciences. Nature biotechnology, 21(11), 1369-1377. [Link]

-

Rothman, D. M., Shults, M. D., & Imperiali, B. (2005). A novel HPLC-based method for the quantitative analysis of extracellular GABA in vivo. Journal of neuroscience methods, 147(2), 148-154. [Link]

-